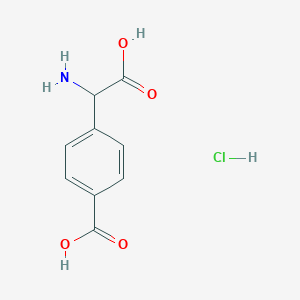

4-(Amino(carboxy)methyl)benzoicacidhydrochloride

Description

BenchChem offers high-quality 4-(Amino(carboxy)methyl)benzoicacidhydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Amino(carboxy)methyl)benzoicacidhydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10ClNO4 |

|---|---|

Molecular Weight |

231.63 g/mol |

IUPAC Name |

4-[amino(carboxy)methyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C9H9NO4.ClH/c10-7(9(13)14)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,10H2,(H,11,12)(H,13,14);1H |

InChI Key |

CXRMZVRXERFVAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 4-Carboxyphenylglycine (4-CPG) as a Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine ((S)-4-CPG) is a classical and pivotal pharmacological tool in the study of metabotropic glutamate receptors (mGluRs). As a competitive antagonist with a preference for Group I mGluRs, 4-CPG has been instrumental in elucidating the physiological and pathophysiological roles of these receptors. This technical guide provides an in-depth exploration of the mechanism of action of 4-CPG, its subtype selectivity, and the experimental methodologies used to characterize its antagonist properties. By synthesizing foundational knowledge with practical insights, this document serves as a comprehensive resource for researchers in neuroscience and drug development.

Introduction: The Landscape of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are a family of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system. Unlike their ionotropic counterparts, which form ion channels, mGluRs mediate their effects through the activation of intracellular second messenger systems.[1] There are eight subtypes of mGluRs, classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.[2]

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins.[3] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2]

-

Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are generally found on presynaptic terminals and are negatively coupled to adenylyl cyclase through Gi/Go proteins, leading to a decrease in cyclic AMP (cAMP) levels.[4]

The diverse functions and widespread distribution of mGluRs make them attractive therapeutic targets for a range of neurological and psychiatric disorders. The development of selective antagonists, such as 4-CPG, has been critical in dissecting the specific contributions of mGluR subtypes to brain function and disease.[5]

The Core Mechanism: Competitive Antagonism at the Orthosteric Site

(S)-4-Carboxyphenylglycine functions as a competitive antagonist at Group I mGluRs.[6] This means that 4-CPG binds to the same site as the endogenous agonist, glutamate, which is known as the orthosteric binding site.[5] By occupying this site, 4-CPG prevents glutamate from binding and activating the receptor, thereby inhibiting its downstream signaling cascade.

The competitive nature of 4-CPG's antagonism is a key feature of its mechanism. It implies that the inhibition produced by 4-CPG can be overcome by increasing the concentration of the agonist (e.g., glutamate).[7] This relationship can be quantified using Schild analysis, which is a hallmark of competitive antagonism.[1] The binding of 4-CPG to the orthosteric site is reversible, meaning it can associate and dissociate from the receptor.[8]

Subtype Selectivity and Pharmacological Profile

(S)-4-CPG exhibits selectivity for Group I mGluRs, with a notable preference for mGluR1a over mGluR5a.[9] This selectivity is a critical aspect for researchers aiming to dissect the distinct roles of these two closely related receptor subtypes. It is important to note that while it is a potent antagonist at Group I receptors, (S)-4-CPG can also act as a weak agonist at Group II mGluRs.[2][4] This dual activity underscores the importance of careful experimental design and data interpretation.

The potency of 4-CPG as an antagonist is typically quantified by its IC50 (half-maximal inhibitory concentration) or its KB (dissociation constant for an antagonist). These values can vary depending on the experimental system and the agonist used.

| Parameter | mGluR1α | mGluR5a | Reference |

| IC50 (Quisqualate-induced PI hydrolysis) | 4 - 72 µM | 150 - 156 µM | [10] |

| IC50 (Quisqualate-induced [Ca2+]i mobilization) | 300 - 1000 µM | > 1000 µM | [10] |

| KB (Glutamate-stimulated PI hydrolysis) | 29 µM (for a related compound) | Not Reported | [1] |

Table 1: Pharmacological data for (S)-4-Carboxyphenylglycine at human mGluR1α and mGluR5a.

The data clearly demonstrates the higher potency of 4-CPG at mGluR1α compared to mGluR5a, particularly in phosphoinositide hydrolysis assays.

Impact on Downstream Signaling Pathways

By competitively inhibiting the binding of glutamate to Group I mGluRs, 4-CPG effectively blocks the initiation of the canonical Gq-mediated signaling cascade.

The key steps in this pathway that are prevented by 4-CPG include:

-

G-protein Activation: 4-CPG prevents the conformational change in the mGluR that is necessary for the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: Without Gq activation, PLC remains inactive and cannot hydrolyze PIP2.

-

Second Messenger Production: Consequently, the production of IP3 and DAG is inhibited.

-

Intracellular Calcium Mobilization: The lack of IP3 prevents the release of calcium from intracellular stores, such as the endoplasmic reticulum.

-

Protein Kinase C (PKC) Activation: The absence of DAG and elevated intracellular calcium prevents the activation of PKC.

By halting this cascade at its inception, 4-CPG effectively silences the downstream cellular responses mediated by Group I mGluRs, which can include modulation of ion channel activity, gene expression, and synaptic plasticity.[11][12]

Experimental Characterization of 4-CPG's Antagonist Activity

The antagonist properties of 4-CPG are typically characterized using a combination of in vitro functional assays. These assays are designed to measure the inhibition of agonist-induced receptor activation.

Phosphoinositide (PI) Hydrolysis Assay

This assay directly measures the functional consequence of Gq-protein activation by quantifying the accumulation of inositol phosphates, the downstream products of PLC activity.

Principle: Cells expressing the mGluR of interest are pre-labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as [³H]-phosphatidylinositols. Upon receptor activation by an agonist, PLC hydrolyzes these labeled lipids, leading to the accumulation of soluble [³H]-inositol phosphates. The amount of radioactivity in the inositol phosphate fraction is then quantified as a measure of receptor activity. The antagonistic effect of 4-CPG is determined by its ability to reduce the agonist-stimulated accumulation of [³H]-inositol phosphates.[13][14]

Step-by-Step Methodology:

-

Cell Culture and Labeling:

-

Culture cells (e.g., CHO or HEK293 cells stably expressing the mGluR subtype of interest) in 96-well plates.

-

Incubate the cells overnight with myo-[³H]-inositol to allow for its incorporation into the cell membrane.[13]

-

-

Antagonist and Agonist Treatment:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells with varying concentrations of 4-CPG for a defined period (e.g., 30 minutes).[13]

-

Add a fixed concentration of a Group I mGluR agonist (e.g., quisqualate or glutamate) along with lithium chloride (LiCl). LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol monophosphate.[14]

-

Incubate for an additional period (e.g., 30 minutes).[13]

-

-

Extraction and Quantification of Inositol Phosphates:

-

Terminate the reaction by adding a suitable reagent (e.g., perchloric acid).

-

Separate the soluble inositol phosphates from the membrane-bound lipids using ion-exchange chromatography.[14]

-

Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the agonist-induced response as a function of the 4-CPG concentration to determine the IC50 value.

-

Intracellular Calcium ([Ca2+]i) Mobilization Assay

This high-throughput assay measures the transient increase in intracellular calcium that occurs upon Group I mGluR activation.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.[15][16] When an agonist activates the mGluR, the resulting IP3-mediated release of calcium from intracellular stores leads to a rapid increase in the fluorescence signal. 4-CPG's antagonist activity is measured by its ability to block this agonist-induced fluorescence increase.[17]

Step-by-Step Methodology:

-

Cell Plating and Dye Loading:

-

Assay Performance:

-

Use a fluorescence plate reader with automated liquid handling capabilities (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of 4-CPG to the wells, followed by a fixed concentration of an agonist.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.

-

Determine the IC50 of 4-CPG by plotting the inhibition of the agonist-induced calcium response against the concentration of 4-CPG.

-

Conclusion and Future Perspectives

(S)-4-Carboxyphenylglycine remains a cornerstone tool for the pharmacological investigation of metabotropic glutamate receptors. Its mechanism as a competitive antagonist at the orthosteric site of Group I mGluRs, coupled with its selectivity for mGluR1a, has provided invaluable insights into the roles of these receptors in synaptic function and dysfunction. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for the design of rigorous experiments and the accurate interpretation of their results.

While 4-CPG has been instrumental, the field continues to evolve with the development of more potent and subtype-selective orthosteric antagonists, as well as allosteric modulators that offer novel mechanisms of action.[5] Nevertheless, the foundational knowledge gained from studies utilizing 4-CPG continues to inform and guide the development of the next generation of therapeutics targeting the mGluR family.

References

-

Kingston, A. E., Burnett, J. P., Mayne, N. G., & Lodge, D. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Neuropharmacology, 34(8), 887–894. [Link]

-

Thomsen, C., Boel, E., & Suzdak, P. D. (1994). Pharmacological analysis of carboxyphenylglycines at metabotropic glutamate receptors. European journal of pharmacology, 267(1), 77–84. [Link]

-

Kingston, A. E., Burnett, J. P., Mayne, N. G., & Lodge, D. (1995). Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes. Semantic Scholar. [Link]

-

Doherty, A. J., Palmer, M. J., Henley, J. M., Collingridge, G. L., & Jane, D. E. (1999). Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells. British journal of pharmacology, 126(1), 205–210. [Link]

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

-

Prism. (n.d.). Competitive Antagonism. GraphPad. [Link]

-

Slideshare. (2016, November 29). Drug antagonism. [Link]

-

Deranged Physiology. (2024, September 8). Competitive and non-competitive antagonists. [Link]

-

Wikipedia. (n.d.). Drug antagonism. [Link]

-

Eaton, S. A., Jane, D. E., Jones, P. L., Porter, R. H., Pook, P. C., Sunter, D. C., Udvarhelyi, P. M., Roberts, P. J., Salt, T. E., & Watkins, J. C. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. European journal of pharmacology, 244(2), 195–197. [Link]

-

O'Neill, C., O'Neill, M. J., & Bond, A. (2003). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. Neuropharmacology, 45(4), 434–445. [Link]

-

Lindsley, C. W., & Conn, P. J. (2010). The orthosteric agonist 2-chloro-5-hydroxyphenylglycine activates mGluR5 and mGluR1 with similar efficacy and potency. ACS chemical neuroscience, 1(1), 17–23. [Link]

-

Schoepp, D. D., Johnson, B. G., & True, R. A. (1999). Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists. Neuropharmacology, 38(10), 1547–1554. [Link]

-

Thomsen, C., & Suzdak, P. D. (1993). 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors. European journal of pharmacology, 245(3), 299–301. [Link]

-

Prossin, C., & Re-Arnaud, D. (2011). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. Methods in molecular biology (Clifton, N.J.), 796, 125–134. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]

-

Ferrari, D., Canossa, M., & Barlassina, C. (2001). Metabotropic glutamate receptor involvement in phosphoinositide hydrolysis stimulation by an endogenous Na(+), K(+)-ATPase inhibitor and ouabain in neonatal rat brain. Brain research, 905(1-2), 194–201. [Link]

-

Thomsen, C., Bruno, V., Nicoletti, F., Marinozzi, M., & Pellicciari, R. (1996). Pharmacological characterization of MCCG and MAP4 at the mGluR1b, mGluR2 and mGluR4a human metabotropic glutamate receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 353(5), 477–482. [Link]

-

de Loof, E., & Verdonck, F. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of visualized experiments : JoVE, (69), e4387. [Link]

-

Gregory, K. J., Herman, E. J., & Conn, P. J. (2013). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular pharmacology, 83(5), 991–1006. [Link]

-

Inoue, M., & Tsuchiya, D. (2021). Signaling specificity and kinetics of the human metabotropic glutamate receptors. Communications biology, 4(1), 1–12. [Link]

-

Lee, R. K., Wurtman, R. J., Cox, A. J., & Nitsch, R. M. (1995). Amyloid precursor protein processing is stimulated by metabotropic glutamate receptors. Proceedings of the National Academy of Sciences of the United States of America, 92(18), 8083–8087. [Link]

-

Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. European Journal of Neuroscience, 20(7), 1735–1744. [Link]

-

Kumar, K. K., & Skiniotis, G. (2023). Step-wise activation of a metabotropic glutamate receptor. Nature, 616(7956), 387–394. [Link]

-

Naie, K., & Manahan-Vaughan, D. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. European Journal of Neuroscience, 20(7), 1735–1744. [Link]

Sources

- 1. 4-Carboxy-3-hydroxyphenylglycine, an antagonist at type I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological analysis of carboxyphenylglycines at metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Lesson 6 [pdg.cnb.uam.es]

- 9. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Post-Synaptic Interface: A Technical Guide to Group I mGluR Antagonists and NAMs

Executive Summary & Mechanistic Rationale

Group I metabotropic glutamate receptors (mGlu1 and mGlu5) represent a critical leverage point in neuropharmacology. Unlike ionotropic receptors (NMDA, AMPA) that mediate fast synaptic transmission, Group I mGluRs function as "thermostats" for glutamatergic tone, modulating synaptic plasticity via slow, G-protein-coupled signaling.[1]

The Core Challenge: Direct orthosteric antagonism of the glutamate binding site (the "Venus Flytrap" domain) is rarely viable for drug development due to high sequence homology between mGluR subtypes, leading to off-target toxicity. Consequently, the field has pivoted almost exclusively to Negative Allosteric Modulators (NAMs) , which bind to the transmembrane domain (7-TM) to reduce receptor efficacy or potency.

The Signaling Cascade (Gq/11 Coupling)

Group I mGluRs couple primarily to G

-

Inositol 1,4,5-trisphosphate (IP3): Binds to IP3 receptors on the endoplasmic reticulum, mobilizing intracellular Ca

. -

Diacylglycerol (DAG): Activates Protein Kinase C (PKC).

This pathway is the foundation for the primary high-throughput screening (HTS) assay used to identify antagonists: Calcium Mobilization (FLIPR).

Figure 1: Signal transduction pathway of Group I mGluRs. Antagonists/NAMs inhibit the Gq-mediated calcium release, which serves as the primary readout in functional assays.

The Compound Library: Technical Classification

The following list categorizes compounds by target subtype and development status. Note the dominance of mGlu5 targets in clinical phases compared to mGlu1, largely due to the latter's association with motor deficits (ataxia).[1]

Table 1: Key Group I mGluR Antagonists & NAMs

| Compound | Target | Type | Status | Key Pharmacological Data | Application/Notes |

| MPEP | mGlu5 | NAM | Preclinical (Tool) | IC50: ~36 nM (r-mGlu5) | The historical "gold standard" tool compound. Limited by off-target effects on NMDA receptors. |

| MTEP | mGlu5 | NAM | Preclinical (Tool) | IC50: ~5 nM (h-mGlu5) | Structurally related to MPEP but higher potency, selectivity, and metabolic stability. Preferred preclinical tool. |

| Mavoglurant (AFQ056) | mGlu5 | NAM | Clinical (Discontinued/Repurposed) | IC50: ~30 nM | Failed in Fragile X (Phase IIb/III). Currently investigated for Cocaine Use Disorder and L-DOPA Induced Dyskinesia (LID). |

| Dipraglurant (ADX-48621) | mGlu5 | NAM | Clinical (Phase II/III) | Ki: Low nM range | Orphan drug designation for PD-LID. Shows efficacy in reducing dyskinesia without compromising L-DOPA anti-parkinsonian effects. |

| Basimglurant (RG7090) | mGlu5 | NAM | Clinical (Phase II) | Potent, long half-life | Investigated for Major Depressive Disorder (MDD) and Treatment-Resistant Depression. |

| Fenobam | mGlu5 | NAM | Clinical (Historical) | IC50: ~54 nM | One of the first anxiolytic mGlu5 NAMs. Development halted, but used in early Fragile X proof-of-concept. |

| JNJ-16259685 | mGlu1 | Antagonist | Preclinical (Tool) | Ki: 0.34 nM (r-mGlu1) | Highly potent, selective mGlu1 antagonist.[3][4] Blood-brain barrier permeable. Used to model cerebellar ataxia. |

| YM-298198 | mGlu1 | NAM | Preclinical | IC50: ~16 nM | Non-competitive antagonist. High selectivity for mGlu1 over mGlu5. |

Experimental Protocol: High-Throughput Calcium Mobilization

Objective: To determine the IC50 of a putative mGlu5 NAM using a cell-based functional assay. Principle: Measure the inhibition of Glutamate-induced intracellular calcium release using a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Calcium 6).

Critical Reagents & Setup

-

Cell Line: HEK293 stably expressing human mGlu5 (inducible expression systems like Tet-On are preferred to prevent receptor desensitization during culture).

-

Agonist: L-Glutamate (prepare fresh).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Anion Transport Inhibitor: Probenecid (2.5 mM). Critical: Prevents leakage of the fluorescent dye out of the cell.

Step-by-Step Workflow

-

Cell Plating:

-

Plate cells (50,000 cells/well) in black-walled, clear-bottom 96-well poly-D-lysine coated plates.

-

Incubate overnight at 37°C/5% CO2.

-

-

Dye Loading (The "No-Wash" Method):

-

Note: Traditional wash steps often detach HEK293 cells. Use a "No-Wash" kit (e.g., Molecular Devices Calcium 6).

-

Prepare Dye Loading Solution: Assay Buffer + Dye + Probenecid.

-

Add equal volume of Dye Loading Solution to the culture media in the wells.

-

Incubate: 60 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

-

-

Compound Addition (Antagonist Mode):

-

Prepare 10x concentration of the test compound (NAM) in Assay Buffer.

-

Add compound to cells using an automated liquid handler (e.g., FLIPR Tetra).

-

Incubate: 10–15 minutes. This allows the NAM to bind to the allosteric site before the agonist challenge.

-

-

Agonist Challenge:

-

Prepare 5x EC80 concentration of Glutamate.

-

Why EC80? To screen for antagonists, you must stimulate the receptor enough to see a robust signal window, but not saturate it so heavily that a competitive binder cannot compete (though for NAMs, this is less critical, EC80 is standard to ensure physiological relevance).

-

Inject Glutamate and record fluorescence kinetics (Ex 485nm / Em 525nm) for 120 seconds.

-

-

Data Analysis:

-

Calculate Max - Min fluorescence units (RFU).

-

Normalize data: 0% inhibition (Glutamate + Vehicle) to 100% inhibition (Buffer only).

-

Fit to a 4-parameter logistic equation to derive IC50.

-

Figure 2: High-Throughput Screening (HTS) workflow for validating mGluR antagonists.

Clinical Translation & Therapeutic Status

The translation of Group I antagonists has been fraught with high-profile failures, necessitating a pivot in therapeutic strategy.

The Fragile X Syndrome (FXS) Failure

Mavoglurant (Novartis) and Basimglurant (Roche) were heavily investigated for FXS based on the "mGluR Theory of Fragile X"—that loss of FMRP leads to unchecked protein synthesis driven by mGlu5.

-

Outcome: Despite robust preclinical data in Fmr1 knockout mice, large-scale Phase IIb/III trials failed to meet primary endpoints (behavioral improvement).

-

Scientific Consensus: The failure likely stems from the "critical period" hypothesis (treatment in adults may be too late to reverse synaptic architecture defects) and the lack of translatable biomarkers between mice and humans [1, 2].

The Pivot: Levodopa-Induced Dyskinesia (PD-LID)

The current leading indication for mGlu5 NAMs is PD-LID. Chronic dopamine replacement therapy leads to aberrant corticostriatal plasticity involving mGlu5 overactivity.

-

Dipraglurant: Has shown statistical significance in reducing peak-dose dyskinesia in Phase II trials.

-

Mechanism: By dampening the glutamatergic drive from the cortex to the striatum, mGlu5 NAMs reduce the "noise" that causes involuntary movements, without blocking the dopaminergic "signal" required for motor control [3].

References

-

Berry-Kravis, E., et al. (2016). "Mavoglurant in fragile X syndrome: Results of two randomized, double-blind, placebo-controlled trials." Science Translational Medicine.

-

Pop, A. S., et al. (2014). "Fragile X syndrome: A preclinical review on metabotropic glutamate receptor 5 (mGluR5) antagonists and drug development." Psychopharmacology.

-

Addex Therapeutics. "Dipraglurant for Parkinson’s Disease Levodopa-Induced Dyskinesia (PD-LID)."[5][6] Clinical Trials Status.

-

Lavreysen, H., et al. (2004). "JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist." Neuropharmacology.

-

Molecular Devices. "FLIPR Calcium Assay Kits: Application Note." Bio-Protocol Standards.

Sources

- 1. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]

- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]

- 4. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dipraglurant - Wikipedia [en.wikipedia.org]

- 6. Dipraglurant drug meets endpoints: Addex reports - Clinical Trials Arena [clinicaltrialsarena.com]

The Role of (S)-4-Carboxyphenylglycine (4-CPG) in Synaptic Plasticity and Long-Term Potentiation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-4-Carboxyphenylglycine (4-CPG) holds a significant place in the history of neuroscience research as one of the early competitive antagonists for Group I metabotropic glutamate receptors (mGluRs). This guide provides an in-depth technical overview of 4-CPG, its mechanism of action, and its application in the study of synaptic plasticity, particularly long-term potentiation (LTP). While largely superseded by more potent and selective compounds, understanding the role and limitations of 4-CPG offers valuable insights into the evolution of our understanding of mGluR function in learning and memory. This document will delve into the pharmacology of 4-CPG, its impact on LTP, and provide detailed experimental considerations for its use, contextualizing its contributions to the field.

Introduction: The Dawn of mGluR Antagonism in Synaptic Plasticity

The discovery of metabotropic glutamate receptors (mGluRs) revolutionized our understanding of glutamatergic signaling, revealing a modulatory layer beyond the rapid ionotropic transmission mediated by NMDA and AMPA receptors.[1] Group I mGluRs, comprising mGluR1 and mGluR5, are of particular interest in the study of synaptic plasticity due to their localization at the postsynaptic density and their coupling to intracellular signaling cascades that regulate neuronal excitability and protein synthesis.[2]

Early research into the function of these receptors was hampered by a lack of selective pharmacological tools. The development of phenylglycine derivatives, including (S)-4-Carboxyphenylglycine (4-CPG), provided the first opportunity to pharmacologically dissect the role of Group I mGluRs in complex neuronal processes like Long-Term Potentiation (LTP), a cellular correlate of learning and memory.[3][4] This guide will explore the pivotal role that 4-CPG played in these initial investigations and its continued, albeit limited, utility in the field.

Pharmacology of (S)-4-Carboxyphenylglycine (4-CPG)

Mechanism of Action

(S)-4-CPG is a competitive antagonist at Group I mGluRs, meaning it binds to the same site as the endogenous ligand, glutamate, thereby preventing receptor activation.[5][6] Its antagonist activity has been demonstrated to inhibit (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate (ACPD)-stimulated phosphoinositide hydrolysis, a key downstream signaling event of Group I mGluRs.[3]

Subtype Selectivity and Potency

Initial studies characterized 4-CPG as a selective Group I mGluR antagonist. Further investigation revealed a degree of selectivity within this group, with a preference for mGluR1a over mGluR5a.[5][6] However, it is important to note that 4-CPG also exhibits weak agonist activity at Group II mGluRs, a factor that must be considered when interpreting experimental results.[7] The IC50 of 4-CPG for mGluR1 is reported to be in the range of 20-80 µM, with significantly lower potency at mGluR5 and Group II mGluRs (IC50 > 500 µM).[8]

Comparison with Other Phenylglycine Derivatives

4-CPG was a contemporary of another widely used mGluR antagonist, (RS)-α-methyl-4-carboxyphenylglycine (MCPG). While both are phenylglycine derivatives, they exhibit different pharmacological profiles. MCPG is a broader spectrum antagonist, affecting both Group I and Group II mGluRs.[8] This distinction is crucial, as some studies have shown that MCPG can block LTP induction through an agonist action at Group II mGluRs, a confounding factor not as prominent with 4-CPG.[7] However, the effects of MCPG on LTP have been variable, with some studies showing a blockade and others no effect, potentially due to its complex pharmacology and experimental conditions.[9][10][11]

The development of more potent and highly selective antagonists, such as LY367385 for mGluR1 and MPEP for mGluR5, has largely rendered 4-CPG and MCPG obsolete for studies requiring precise subtype-specific blockade.[2][12]

Role of 4-CPG in Long-Term Potentiation (LTP) Research

LTP is a persistent strengthening of synapses based on recent patterns of activity and is a widely studied cellular mechanism underlying learning and memory.[13] The involvement of Group I mGluRs in LTP has been a subject of intense investigation, and 4-CPG was instrumental in early studies exploring this relationship.

Modulation of LTP Induction

Studies using 4-CPG have provided evidence for the involvement of Group I mGluRs in the induction of LTP. Bath application of 4-CPG has been shown to impair decremental LTP induced by weak tetanization protocols in hippocampal slices.[2] This suggests that under conditions of moderate synaptic activation, the contribution of Group I mGluRs is critical for the stabilization of potentiation. However, the same study found that 4-CPG failed to affect robust LTP generated by strong tetanization, indicating that with maximal synaptic stimulation, the requirement for Group I mGluR activation may be overcome.[2]

In freely moving animals, however, 4-CPG was found to impair robust LTP when applied before tetanization, highlighting potential differences between in vitro and in vivo experimental conditions.[2]

Group I mGluR Signaling Pathways in LTP

The antagonistic action of 4-CPG on Group I mGluRs blocks a cascade of intracellular events crucial for synaptic plasticity. Group I mGluRs are Gq-protein coupled receptors that, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways can modulate the activity of various ion channels and kinases, ultimately influencing gene expression and protein synthesis required for the late phase of LTP.

Signaling Pathway of Group I mGluRs in Synaptic Plasticity

Caption: Workflow for assessing the impact of 4-CPG on hippocampal LTP.

In Vivo Studies: 4-CPG and Spatial Learning

The ultimate test of a compound's relevance to cognitive processes is its effect on behavior. In vivo studies have demonstrated that intracerebroventricular (i.c.v.) administration of 4-CPG can impair spatial learning in rats. [5]For instance, rats treated with 4-CPG before training in a Y-maze spatial alternation task showed significant memory retention deficits 24 hours later, similar to the effects observed with the broader spectrum antagonist MCPG. [5][6]These findings suggest that Group I mGluR activity is crucial for the consolidation of spatial memories.

Interestingly, the amnestic effects of 4-CPG were observed in a more challenging configuration of the Y-maze task, while a simpler version was unaffected, suggesting that the requirement for Group I mGluR activation may be task-dependent. [2]

Limitations and Modern Perspectives

While 4-CPG was a valuable tool in the early exploration of Group I mGluR function, its use in modern research is limited by several factors:

-

Moderate Potency: Higher concentrations of 4-CPG are required to achieve effective antagonism compared to newer compounds.

-

Lack of Subtype Specificity: While showing some preference for mGluR1, 4-CPG does not cleanly differentiate between mGluR1 and mGluR5.

-

Off-Target Effects: Its weak agonist activity at Group II mGluRs can complicate the interpretation of results.

The development of highly selective and potent antagonists for mGluR1 (e.g., LY367385) and mGluR5 (e.g., MPEP) has provided researchers with much more precise tools to dissect the individual contributions of these receptor subtypes to synaptic plasticity and behavior. [2][12]

Conclusion

(S)-4-Carboxyphenylglycine played a pioneering role in elucidating the function of Group I metabotropic glutamate receptors in synaptic plasticity and learning. As one of the first selective antagonists for this receptor group, it enabled foundational studies that implicated Group I mGluRs in the induction of LTP and the formation of spatial memories. Although its pharmacological limitations have led to its replacement by more advanced tools, the historical context of 4-CPG research underscores the critical importance of developing selective pharmacological agents to unravel the complexities of neuronal signaling. For researchers today, understanding the legacy of compounds like 4-CPG provides a valuable perspective on the evolution of our knowledge in the dynamic field of synaptic plasticity.

References

- Wilsch, V. W., Behnisch, T., Jäger, T., Reymann, K. G., & Balschun, D. (1998). Inhibition of group I metabotropic glutamate receptors blocks spatial learning in rats. Neuroscience Letters, 249(1), 41-44.

- Riedel, G., Casabona, G., & Reymann, K. G. (1994). (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG) blocks spatial learning in rats and long-term potentiation in the dentate gyrus in vivo. Neuroscience Letters, 167(1-2), 141-144.

- Whittington, M. A., & Baimbridge, K. G. (1995). (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor. Neuroscience Letters, 194(1-2), 13-16.

-

Collingridge Lab Publications. (n.d.). Retrieved from [Link]

- Eaton, S. A., Jane, D. E., Jones, P. L., Porter, R. H., Pook, P. C., Sunter, D. C., ... & Watkins, J. C. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine and (RS)-alpha-methyl-4-carboxyphenylglycine. European journal of pharmacology, 244(2), 195–197.

- Kingston, A. E., O'Neill, M. J., Bond, A., & Monn, J. A. (1998). Neuroprotective activity of metabotropic glutamate receptor ligands. In Pharmacological properties of native and cloned metabotropic glutamate receptors (pp. 137-153). Springer, Boston, MA.

- Blitzer, R. D., Connor, J. H., Brown, G. P., Wong, T., Shenolikar, S., Iyengar, R., & Landau, E. M. (1998). Inhibition of the cAMP Pathway Decreases Early Long-Term Potentiation at CA1 Hippocampal Synapses. Journal of Neuroscience, 18(1), 209-216.

- Sandkühler, J., & Ji, G. (2000). Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord. Pain, 86(1-2), 69-77.

- Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322.

- Balschun, D., Manahan-Vaughan, D., Wilsch, V. W., Behnisch, T., & Reymann, K. G. (1999). A Specific Role for Group I mGluRs in Hippocampal LTP and Hippocampus-Dependent Spatial Learning. Learning & Memory, 6(2), 138–152.

- Harsing, L. G., Jr, & Sershen, H. (1995). Effects of the Metabotropic Glutamate Receptor Antagonist MCPG on Phosphoinositide Turnover and Synaptic Plasticity in Visual Cortex. The Journal of Neuroscience, 15(11), 7436–7444.

- Selig, D. K., Hjelmstad, G. O., Herron, C. E., Nicoll, R. A., & Malenka, R. C. (1995). Reexamination of the effects of MCPG on hippocampal LTP, LTD, and depotentiation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 15(12), 8170–8179.

- Gjoni, E., & Teyler, T. J. (2016). Metabotropic Glutamate Receptors Induce a Form of LTP Controlled by Translation and Arc Signaling in the Hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 36(5), 1543–1555.

- Anwyl, R. (2009). Metabotropic glutamate receptor-dependent long-term potentiation. Neuropharmacology, 56(4), 735–740.

- Burrell, B. D. (2010). Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases. Frontiers in Behavioral Neuroscience, 4, 16.

-

Taylor & Francis Online. (n.d.). LTP induction – Knowledge and References. Retrieved from [Link]

- Manzoni, O. J., & Bockaert, J. (1993). MCPG antagonizes metabotropic glutamate receptors but not long-term potentiation in the hippocampus. The European journal of neuroscience, 5(9), 1247–1251.

-

Scientifica. (2018, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Retrieved from [Link]

- Gruart, A., Muñoz, M. D., & Delgado-García, J. M. (2007). Differing presynaptic contributions to LTP and associative learning in behaving mice.

-

Scientifica. (2021, August 18). Electrophysiology protocols for LTP and LTD: Recording synaptic plasticity with whole-cell patch clamp. Retrieved from [Link]

- Grover, L. M., & Teyler, T. J. (1990). LTP in hippocampal area CA1 is induced by burst stimulation over a broad frequency range centered around delta. Brain research, 506(1), 163–166.

- Süssmuth, R. D., & Cryle, M. J. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.

- Massey, P. V., & Bashir, Z. I. (2007). Long-term depression: a decade of discovery. Nature reviews. Neuroscience, 8(4), 307–318.

- Kumar, A. (2011). Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress. Frontiers in Aging Neuroscience, 3, 7.

- Renauld, L. P., & Lemon, C. H. (2019). Dynamic control of hippocampal spatial coding resolution by local visual cues. eLife, 8, e44487.

- Segovia, G., Del Arco, A., & Mora, F. (2007). Hippocampal long-term potentiation is reduced in mature compared to young male rats but not in female rats. Neuroscience letters, 418(1), 44–48.

- Manahan-Vaughan, D., & Braunewell, K. H. (1999). Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(23), 10460–10466.

- Incontro, S., Abe, H., & Giese, K. P. (2021). Molecular mechanism of hippocampal long-term potentiation - Towards multiscale understanding of learning and memory. Neuroscience research, 171, 10–20.

- Li, Y., Li, F., Wang, Z., & Wu, P. (2013). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(10), 4428–4438.

- Morris, R. G. (1999). Group I mGluR agonist DHPG facilitates the induction of LTP in rat prelimbic cortex in vitro. The Journal of neuroscience : the official journal of the Society for Neuroscience, 19(21), 9294–9301.

- Fedulov, V., Rex, C. S., Simmons, D. A., Palmer, L., Gall, C. M., & Lynch, G. (2007). Evidence That Long-Term Potentiation Occurs within Individual Hippocampal Synapses during Learning. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(30), 8031–8039.

- Sung, K. W., Choi, S., & Lovinger, D. M. (2001). Corticostriatal LTP requires combined mGluR1 and mGluR5 activation. Journal of neurophysiology, 86(5), 2405–2412.

- Taati, M., Barzegar, P. E. F., & Raisi, A. (2022). Exercise Improves Spatial Learning and Memory Performance through the Central GLP-1 Receptors.

- Wang, Y., Wang, L., Wu, J., & Cai, J. (2006). The in vivo synaptic plasticity mechanism of EGb 761-induced enhancement of spatial learning and memory in aged rats. British journal of pharmacology, 148(2), 147–153.

Sources

- 1. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Specific Role for Group I mGluRs in Hippocampal LTP and Hippocampus-Dependent Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of group I metabotropic glutamate receptors blocks spatial learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R,S)-alpha-methyl-4-carboxyphenylglycine (MCPG) blocks spatial learning in rats and long-term potentiation in the dentate gyrus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (+)-MCPG blocks induction of LTP in CA1 of rat hippocampus via agonist action at an mGluR group II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonism of group III metabotropic glutamate receptors results in impairment of LTD but not LTP in the hippocampal CA1 region, and prevents long-term spatial memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term potentiation: 50 years on: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress [frontiersin.org]

Difference between mGluR1 and mGluR5 receptor antagonists

An In-Depth Technical Guide to the Core Differences Between mGluR1 and mGluR5 Receptor Antagonists

Executive Summary

Metabotropic glutamate receptors (mGluRs) are critical modulators of synaptic transmission and neuronal excitability, making them prime targets for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2] Within this family, the Group I mGluRs, comprising mGluR1 and mGluR5, have garnered significant attention.[1] Though highly homologous and often co-expressed, these two receptors exhibit profound differences in their signaling mechanisms, physiological roles, and, consequently, the therapeutic potential of their respective antagonists. This guide provides a detailed, comparative analysis for researchers and drug development professionals, elucidating the fundamental distinctions that govern the selection and application of mGluR1 versus mGluR5 antagonists. We will dissect their differences from molecular structure and signaling cascades to their divergent roles in synaptic plasticity and disease pathophysiology, offering a comprehensive rationale for targeted therapeutic strategies.

Structural and Molecular Divergence: Beyond Sequence Homology

While mGluR1 and mGluR5 share significant sequence homology, particularly in the glutamate-binding orthosteric site, subtle structural distinctions and differential interactions with cellular machinery form the basis of their functional uniqueness.[3]

-

Receptor Structure: Both are G-protein-coupled receptors (GPCRs) with a large extracellular Venus flytrap domain for glutamate binding, a cysteine-rich domain, and a seven-transmembrane domain.[4] Superimposition of their crystal structures reveals that the orthosteric binding pocket residues are nearly identical, making the development of subtype-selective orthosteric ligands challenging.[3] Consequently, the most successful and selective antagonists developed to date are Negative Allosteric Modulators (NAMs) , which bind to the transmembrane domain, a region with greater structural divergence.[5][6]

-

Splice Variants: Both mGluR1 and mGluR5 exist as multiple splice variants, which differ primarily in their C-terminal intracellular tails.[7] This variation influences not only their subcellular localization but also their coupling to intracellular signaling partners.

-

Interaction with Scaffolding Proteins: A critical point of divergence lies in their interaction with scaffolding proteins of the Homer family.[2][8] Long-form Homer proteins cross-link mGluR1/5 to their effector proteins, such as the IP3 receptor. The mGluR1a splice variant, which is not prominently expressed in CA1 pyramidal cells of the hippocampus, contains the Homer binding domain.[8] In contrast, both major splice forms of mGluR5 bind Homer.[8] This differential association is a key determinant of their distinct signaling capacities within specific neuronal populations.

Divergent Signaling Cascades: Two Paths from a Common Origin

Activation of both mGluR1 and mGluR5 canonically couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] However, downstream of this initial step, their signaling pathways diverge significantly.

-

G-Protein Dependence: In hippocampal CA3 pyramidal cells, mGluR5-mediated enhancement of NMDA receptor currents is strictly G-protein dependent. In stark contrast, mGluR1 can potentiate NMDA currents via a G-protein-independent mechanism that involves Src tyrosine kinase.[11]

-

Calcium Signaling Profile: The pattern of intracellular calcium ([Ca²⁺]i) release differs markedly. In expression systems and certain neurons, mGluR1 activation typically elicits a single, non-oscillatory [Ca²⁺]i peak, whereas mGluR5 activation is known to induce sustained, oscillatory waves of [Ca²⁺]i.[12] This difference in the temporal dynamics of calcium signaling can activate distinct downstream effectors and gene expression programs.

-

Protein Synthesis Regulation: Both receptors can modulate protein synthesis, a key process for long-lasting synaptic plasticity. However, studies have specifically implicated mGluR1 in coupling to the ERK and mTOR signaling pathways to increase translation, a mechanism crucial for its role in cocaine-induced behaviors.[13][14] While mGluR5 is famously linked to exaggerated protein synthesis in models of Fragile X syndrome, the upstream signaling components can differ.[15][16]

Differential Physiological Roles and Therapeutic Implications

The molecular and signaling differences between mGluR1 and mGluR5 manifest as distinct, and sometimes opposing, physiological functions in the CNS. This functional divergence is the primary reason that antagonists targeting each receptor have different therapeutic profiles.

| Feature | mGluR1 | mGluR5 |

| Primary Role in Hippocampal CA1 | Induces neuronal depolarization and increases spontaneous IPSCs.[8][17] | Suppresses the slow afterhyperpolarization current (IAHP) and potentiates NMDA receptor currents.[2][8][17] |

| Role in Nociception (Amygdala) | Primarily involved in nociceptive plasticity and pain-related sensitization.[9] | Involved in processing both brief and prolonged nociceptive signals under normal and persistent pain states.[9] |

| Synaptic Plasticity (LTP/LTD) | Critically involved in regulating the late phases of both LTP and LTD.[17][18] | Also regulates late-phase LTP/LTD, but with distinct mechanisms. Abnormal mGluR5 function is a hallmark of Fragile X syndrome plasticity deficits.[15][17] |

| Role in Basal Ganglia | Depolarization of substantia nigra pars reticulata (SNr) neurons is mediated exclusively by mGluR1.[8] | Depolarization of subthalamic nucleus (STN) neurons is mediated exclusively by mGluR5.[8] |

These distinct roles translate into different therapeutic hypotheses for their respective antagonists.

-

mGluR1 Antagonists: Their role in pain sensitization and motor circuits suggests potential for treating chronic pain and neurodegenerative diseases like Parkinson's.[19] Preclinical evidence also strongly implicates mGluR1 in the rewarding effects of substances like cocaine, pointing to a role in addiction .[13][14][20][21] However, development has been hampered by a narrow therapeutic window, with on-target side effects including motor impairment.[22]

-

mGluR5 Antagonists: This class has been more extensively investigated for a broader range of CNS disorders. The link between mGluR5 dysfunction, exaggerated protein synthesis, and synaptic abnormalities in Fragile X syndrome makes it a primary therapeutic target for this condition.[15][23] Furthermore, mGluR5 antagonists have shown robust anxiolytic and antidepressant effects in preclinical models and early clinical trials, positioning them as potential treatments for anxiety, depression, and schizophrenia .[5][24][25] They are also being explored for addiction, chronic pain, and as a treatment for L-DOPA-induced dyskinesia in Parkinson's disease.[1][22][26][27][28]

Pharmacological Differentiation: A Tale of Two Allosteric Pockets

The development of highly selective NAMs has been crucial for dissecting the distinct functions of mGluR1 and mGluR5.

| Antagonist | Receptor Target | Type | Key Characteristics |

| CPCCOEt | mGluR1 | NAM | A classic, widely used tool compound for in vitro studies to block mGluR1.[9] |

| JNJ16259685 | mGluR1 | NAM | A potent and highly selective mGluR1 antagonist with good brain penetrance, used in preclinical in vivo studies.[13][20] |

| MPEP | mGluR5 | NAM | The first widely available selective mGluR5 antagonist; a cornerstone tool compound for preclinical research.[9][28] |

| MTEP | mGluR5 | NAM | An MPEP analog with improved pharmacokinetic properties, also widely used in preclinical models.[29] |

| Fenobam | mGluR5 | NAM | An anxiolytic drug developed in the 1970s, later identified as a selective mGluR5 NAM, providing early clinical validation for this mechanism.[24][26] |

| Mavoglurant | mGluR5 | NAM | Advanced into clinical trials for Fragile X syndrome and L-DOPA-induced dyskinesia, though with mixed results.[22] |

Experimental Methodologies for Functional Dissection

Distinguishing the functional roles of mGluR1 and mGluR5 antagonists requires carefully designed experiments that can isolate their specific contributions to neuronal function. Electrophysiology in brain slices is a powerful technique for this purpose.

Protocol: Differentiating mGluR1 and mGluR5 Function in Hippocampal CA1 Pyramidal Neurons

This protocol aims to pharmacologically dissect the distinct effects of Group I mGluR activation on the intrinsic excitability of CA1 pyramidal neurons.

Objective: To demonstrate that mGluR1 antagonism blocks agonist-induced depolarization while mGluR5 antagonism blocks the suppression of the slow afterhyperpolarization (sAHP).

Materials:

-

Acute hippocampal slices from an adult rodent.

-

Artificial cerebrospinal fluid (aCSF).

-

Whole-cell patch-clamp recording setup.

-

(S)-3,5-Dihydroxyphenylglycine (DHPG) - a Group I mGluR agonist.

-

CPCCOEt - selective mGluR1 antagonist.

-

MPEP - selective mGluR5 antagonist.

-

Tetrodotoxin (TTX) to block action potentials for voltage-clamp experiments.

Step-by-Step Methodology:

-

Slice Preparation: Prepare 300-400 µm thick horizontal hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Neuron Identification: Transfer a slice to the recording chamber and identify a CA1 pyramidal neuron under visual guidance (DIC/IR microscopy).

-

Establish Recording: Obtain a stable whole-cell recording in current-clamp mode.

-

Baseline Characterization (sAHP):

-

Inject a series of depolarizing current steps to elicit a train of action potentials.

-

Measure the subsequent slow afterhyperpolarization (sAHP) following the spike train. This provides a baseline measurement of the IAHP.

-

Causality: The sAHP is mediated by Ca²⁺-activated potassium channels and is a key regulator of neuronal firing frequency. mGluR5 is known to specifically modulate this current.[8]

-

-

Agonist Application (DHPG):

-

Bath-apply the Group I agonist DHPG (e.g., 50 µM).

-

Observe two key effects: a slow membrane depolarization and a reduction in the sAHP amplitude.

-

-

Pharmacological Dissection - Condition 1 (mGluR1 Antagonism):

-

Wash out DHPG and allow the neuron to return to baseline.

-

Pre-incubate the slice with the mGluR1 antagonist CPCCOEt (e.g., 100 µM) for 10-15 minutes.

-

Re-apply DHPG in the presence of CPCCOEt.

-

Expected Result: The DHPG-induced depolarization will be significantly blocked, but the suppression of the sAHP will persist. This isolates the depolarization component to mGluR1 activation.[8]

-

-

Pharmacological Dissection - Condition 2 (mGluR5 Antagonism):

-

Using a new slice/neuron, wash out DHPG and return to baseline.

-

Pre-incubate the slice with the mGluR5 antagonist MPEP (e.g., 10 µM) for 10-15 minutes.

-

Re-apply DHPG in the presence of MPEP.

-

Expected Result: The DHPG-induced suppression of the sAHP will be blocked, but the slow depolarization will persist. This isolates the sAHP modulation to mGluR5 activation.[8]

-

Sources

- 1. What are mGluRs antagonists and how do they work? [synapse.patsnap.com]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]

- 8. Metabotropic Glutamate Receptors 1 and 5 Differentially Regulate CA1 Pyramidal Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. jneurosci.org [jneurosci.org]

- 11. jneurosci.org [jneurosci.org]

- 12. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fragile X syndrome: a preclinical review on metabotropic glutamate receptor 5 (mGluR5) antagonists and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Defining Subcellular Specificity of Metabotropic Glutamate Receptor (mGluR5) Antagonists • FRAXA Research Foundation - Finding a Cure for Fragile X Syndrome [fraxa.org]

- 17. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are mGluR1 antagonists and how do they work? [synapse.patsnap.com]

- 20. Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]

- 23. researchgate.net [researchgate.net]

- 24. Antagonists at metabotropic glutamate receptor subtype 5: structure activity relationships and therapeutic potential for addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Potential psychiatric applications of metabotropic glutamate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]

- 28. Metabotropic glutamate receptor 5 (mGluR5) antagonists attenuate cocaine priming- and cue-induced reinstatement of cocaine seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

4-(Amino(carboxy)methyl)benzoic acid chemical structure and properties

Systematic Name: 4-(Amino(carboxy)methyl)benzoic acid Primary Application: Neuroscience / Metabotropic Glutamate Receptor (mGluR) Ligand

Molecular Identity & Chemical Architecture

4-(Amino(carboxy)methyl)benzoic acid, commonly known as 4-Carboxyphenylglycine (4-CPG) , is a non-proteinogenic amino acid. Structurally, it consists of a glycine moiety where the alpha-carbon is substituted with a 4-carboxyphenyl group.[1] It is a rigid analogue of glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system.

This structural rigidity allows 4-CPG to act as a conformationally restricted probe, discriminating between subtypes of metabotropic glutamate receptors (mGluRs).

Physicochemical Properties[2][3][4][5][6][7]

| Property | Value | Notes |

| Common Name | 4-Carboxyphenylglycine (4-CPG) | Also known as |

| CAS Number | 7292-81-1 (Racemic)22263-93-0 ((S)-Isomer) | (S)-isomer is the primary bioactive enantiomer |

| Molecular Formula | ||

| Molecular Weight | 195.17 g/mol | |

| Solubility | 100 mM in 1.0 eq.[2] NaOH | Insoluble in water at neutral pH due to zwitterionic lattice energy |

| pKa Values | Amphoteric nature requires pH adjustment for dissolution | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

Structural Visualization

The following diagram illustrates the connectivity of 4-CPG, highlighting the dual carboxylic acid pharmacophores essential for receptor binding.

Pharmacology: Mechanism of Action

4-CPG is a critical tool compound in neuropharmacology, primarily used to dissect the roles of Group I mGluRs (mGluR1 and mGluR5).

Receptor Selectivity Profile

-

Group I mGluRs (mGluR1/5): 4-CPG acts as a competitive antagonist . It binds to the "Venus Flytrap" domain (VFT) of the receptor, preventing glutamate closure and subsequent G-protein activation (

).-

Potency: It is generally more potent at mGluR1a (

) than mGluR5 (

-

-

Group II mGluRs (mGluR2/3): The (S)-enantiomer displays agonist activity at mGluR2, complicating its use in non-isolated systems.

Signal Transduction Blockade

The following pathway illustrates how 4-CPG interrupts excitotoxic signaling.

Synthesis Protocol (Strecker Route)

While commercial sources are available, custom synthesis allows for isotopic labeling or derivative creation. The most robust route is the Strecker Synthesis starting from 4-carboxybenzaldehyde.

Reaction Scheme

-

Imine Formation: Condensation of aldehyde with ammonium chloride.

-

Cyanation: Addition of cyanide to form the

-aminonitrile. -

Hydrolysis: Acidic hydrolysis of the nitrile to the carboxylic acid.

Experimental Handling & Solubilization

Critical Warning: 4-CPG is a zwitterionic solid with high crystal lattice energy. It will not dissolve in water or phosphate-buffered saline (PBS) at neutral pH (pH 7.4). Attempts to sonicate it into neutral buffer will result in a suspension, leading to inaccurate dosing.

Protocol: Preparation of 100 mM Stock Solution

Materials:

-

4-CPG solid (MW: 195.17)

-

1.0 M NaOH (Sodium Hydroxide)

-

Distilled Deionized Water (

)

Step-by-Step:

-

Weighing: Weigh 19.5 mg of 4-CPG into a microcentrifuge tube.

-

Alkaline Dissolution: Add 100

of 1.0 M NaOH (1.0 equivalent).-

Note: The solution may require gentle warming (40°C) or vortexing. The solution should turn clear.

-

-

Dilution: Add 900

of-

Result: 100 mM Stock Solution (pH will be alkaline, approx pH 8-9).

-

-

pH Adjustment (Optional but Risky): If adding to cell culture, dilute this stock 1:1000 into the media. The buffering capacity of the media (HEPES/Bicarbonate) is usually sufficient to neutralize the small amount of NaOH.

-

Caution: Do not back-titrate the stock solution to pH 7.0 with HCl, as the compound may precipitate out of solution.

-

Storage:

-

Store solid at Room Temperature (desiccated).

-

Store stock solutions (100 mM) at -20°C for up to 1 month. Avoid freeze-thaw cycles.

References

-

Birse, E. F., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481-488.

-

Eaton, S. A., et al. (1993). Competitive antagonism at metabotropic glutamate receptors by (S)-4-carboxyphenylglycine (CPG) and (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG). European Journal of Pharmacology, 244(2), 195-197.

-

Tocris Bioscience. (n.d.). (S)-4-Carboxyphenylglycine Product Information & Solubility Data. Tocris.

-

PubChem. (n.d.).[3][4] 4-(Amino(carboxy)methyl)benzoic acid (Compound Summary). National Library of Medicine.

Sources

An In-depth Technical Guide on Non-selective vs. Selective Group I mGluR Ligands

Aimed at researchers, scientists, and drug development professionals, this guide provides a deep dive into the pharmacology, signaling, and application of ligands targeting Group I metabotropic glutamate receptors (mGluRs), offering expert insights into experimental design and therapeutic potential.

Introduction to Group I Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors (GPCRs) that are pivotal in modulating synaptic plasticity and neuronal excitability throughout the central nervous system (CNS). Unlike their ionotropic counterparts that form ion channels, mGluRs initiate their effects through intracellular signaling cascades. Group I mGluRs, comprising mGluR1 and mGluR5, are of significant interest due to their involvement in a multitude of physiological and pathological processes, including learning, memory, motor control, pain, and neurodegenerative diseases.[1][2][3] These receptors are predominantly located postsynaptically and couple to Gq/G11 proteins.[4] This coupling triggers the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] This signaling pathway culminates in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), thereby profoundly influencing neuronal activity.

This guide offers a comprehensive examination of non-selective and selective ligands for Group I mGluRs, detailing their mechanisms of action, experimental applications, and the strategic considerations for choosing between them in neuroscience research and drug discovery.

The Core Distinction: Non-selective vs. Selective Ligands

The critical difference between non-selective and selective Group I mGluR ligands is their binding affinity and functional impact on the two receptor subtypes, mGluR1 and mGluR5.

-

Non-selective Ligands: These compounds interact with and modulate the activity of both mGluR1 and mGluR5. While they were crucial for the initial understanding of Group I mGluR functions, their lack of specificity can be a considerable limitation when trying to isolate the individual roles of each receptor subtype. A prime example of a non-selective Group I mGluR agonist is (S)-3,5-dihydroxyphenylglycine (DHPG).[7][8]

-

Selective Ligands: These agents show a strong preference for either mGluR1 or mGluR5, enabling precise investigation into the distinct functions of each receptor. The creation of selective agonists, antagonists, and allosteric modulators has been a primary focus in the field, facilitating a more detailed comprehension of Group I mGluR signaling.

Signaling Pathways of Group I mGluRs

The canonical signaling pathway for both mGluR1 and mGluR5 is initiated by glutamate binding, which induces a conformational change that activates the associated Gq/G11 protein. This, in turn, stimulates PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. IP3 then diffuses to its receptor on the endoplasmic reticulum, causing the release of stored calcium. The subsequent rise in intracellular calcium, together with DAG, activates PKC, which goes on to phosphorylate numerous downstream targets, thereby modulating their function.

Caption: Canonical signaling pathway of Group I mGluRs.

Pharmacological Properties of Key Group I mGluR Ligands

The selection of a ligand is pivotal for the design and interpretation of experiments. The following table provides a summary of the pharmacological characteristics of frequently used non-selective and selective Group I mGluR ligands.

| Ligand | Type | Selectivity | Target(s) | Affinity/Potency (EC50/IC50/Ki) |

| (S)-3,5-DHPG | Agonist | Non-selective | mGluR1/mGluR5 | EC50: ~10 µM (mGluR1), ~30 µM (mGluR5) |

| Quisqualate | Agonist | Non-selective | Group I mGluRs, AMPA/Kainate receptors | EC50: ~0.1 µM (mGluR1/5) |

| CHPG | Agonist | Selective | mGluR5 | EC50: ~300 µM |

| MPEP | Antagonist | Selective | mGluR5 | IC50: ~35 nM |

| JNJ16259685 | Antagonist | Selective | mGluR1 | IC50: ~10 nM |

| VU0360172 | Positive Allosteric Modulator (PAM) | Selective | mGluR5 | EC50: ~1 µM |

| Ro 67-7476 | PAM | Selective | mGluR1 | EC50: ~30 nM |

Experimental Workflow: Characterizing Ligand Activity using Calcium Imaging

Calcium imaging is a prevalent technique for evaluating the activity of Group I mGluR ligands by detecting changes in intracellular calcium levels.

Caption: Workflow for characterizing ligand activity via calcium imaging.

Detailed Protocol: In Vitro Calcium Mobilization Assay

This protocol details a standard method for assessing the impact of a test compound on Group I mGluR activation in a cell-based system.

-

Cell Preparation:

-

Grow HEK293 cells that stably express either human mGluR1 or mGluR5 in DMEM with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent.

-

Seed the cells in a 96-well black-walled, clear-bottom plate at 50,000-80,000 cells per well and let them attach overnight.

-

-

Dye Loading:

-

Make a loading buffer with a calcium-sensitive fluorescent dye (like Fluo-4 AM) in a physiological salt solution.

-

Remove the culture medium and add the dye-loading buffer.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Compound Preparation and Application:

-

Create serial dilutions of the test compounds in the assay buffer.

-

For antagonist or modulator assessment, pre-incubate the cells with the compound for 15-30 minutes before agonist addition.

-

-

Measurement of Intracellular Calcium:

-

Use a fluorescence plate reader to measure fluorescence intensity before and after adding the compounds.

-

Get a stable baseline fluorescence reading for each well.

-

Add the agonist or test compound and immediately start recording the fluorescence change.

-

-

Data Analysis:

-

Express the change in fluorescence as the ratio of fluorescence after stimulation (F) to the baseline fluorescence (F₀), or as ΔF/F₀.

-

For agonists, plot the peak response against the log of the concentration to create a dose-response curve and find the EC50.

-

For antagonists, run the agonist dose-response with different antagonist concentrations to find the IC50 and the type of antagonism.

-

Rationale for Ligand Selection: A Strategic Approach

The choice between a non-selective and a selective Group I mGluR ligand is a crucial aspect of experimental design, driven by the research question.

-

Probing General Group I mGluR Function: Non-selective agonists are useful for initial studies to see if Group I mGluR activation is involved in a process. By observing the effects of a broad agonist, researchers can quickly gauge the contribution of this receptor class.[8]

-

Dissecting Subtype-Specific Roles: To separate the contributions of mGluR1 and mGluR5, selective ligands are essential. If a non-selective agonist has an effect, follow-up experiments with selective antagonists for mGluR1 and mGluR5 can show which subtype is mainly responsible.[3] This is key to understanding their distinct physiological roles. Studies have linked mGluR1 to synaptic plasticity and learning, while mGluR5 dysregulation is associated with neurodegenerative and psychiatric disorders.[2][3][9]

-

Therapeutic Development: In drug discovery, selectivity is vital. Targeting a specific receptor subtype involved in a disease, while avoiding others that handle essential functions, is a primary strategy for creating effective and safe treatments.

Beyond Orthosteric Ligands: The Rise of Allosteric Modulation

While orthosteric ligands (which bind to the same site as glutamate) have been very useful, the focus has shifted to allosteric modulators. These molecules bind to a different site on the receptor, offering several benefits.[10][11]

-

Positive Allosteric Modulators (PAMs): PAMs don't activate the receptor themselves but boost the response to glutamate.[12] This is more physiologically relevant as it amplifies natural signaling instead of causing constant activation.

-

Negative Allosteric Modulators (NAMs): NAMs lessen the response to the agonist without blocking the glutamate binding site.[12]

The development of subtype-selective allosteric modulators has been a major advance, providing very specific tools for research and therapy.[10][11][13] These modulators are believed to bind within the receptor's transmembrane domains.[10]

Caption: Rationale for choosing between non-selective and selective ligands.

Therapeutic Landscape and Future Directions

The vital roles of Group I mGluRs in synaptic function and their link to various neurological and psychiatric disorders make them promising therapeutic targets.

-

mGluR5: Due to its connection with conditions like Fragile X syndrome, Alzheimer's disease, and depression, mGluR5 has been a major focus for drug development.[9][14][15][16] Both NAMs and PAMs for mGluR5 are under investigation.

-

mGluR1: mGluR1's role in motor control and synaptic plasticity makes it a potential target for movement disorders and cognitive enhancement.[1][17] However, developing mGluR1-targeted drugs has been more difficult.

The future of Group I mGluR ligand development is in creating more selective and potent allosteric modulators with good pharmacokinetic profiles. A better understanding of the complex signaling networks of mGluR1 and mGluR5 will also be crucial for finding new therapeutic targets and developing personalized treatments for brain disorders.

References

- Regulation of synaptic plasticity by mGluR1 studied in vivo in mGluR1 mutant mice. (n.d.). Google.

- Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential. (2011, January 15). PubMed.

- Role of Group I Metabotropic Glutamate Receptors in Spike Timing-Dependent Plasticity. (2022, July 15). MDPI.

- Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. (2017, November 26). ACS Publications.

- Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders. (2025, October 1). Neurosciences Journal.

- Allosteric modulation of metabotropic glutamate receptors. (n.d.). PubMed.

- Illuminating the activation mechanisms and allosteric properties of metabotropic glutamate receptors. (n.d.). PNAS.

- Involvement of the mGluR1 Receptor in Hippocampal Synaptic Plasticity and Associative Learning in Behaving Mice. (n.d.). Oxford Academic.

- Roles of group I metabotropic glutamate receptors... (2012, July-August). Wiley Interdisciplinary Reviews - Ovid.

- Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. (2012, November 1). PMC.

- Role of mGluR 1 in synaptic plasticity impairment induced by maltol aluminium in rats. (2020, August 15). Google.

- Involvement of the mGluR1 receptor in hippocampal synaptic plasticity and associative learning in behaving mice. (2008, July 15). PubMed.

- Signaling pathways for group I mGluR-mediated gene transcription.... (n.d.). ResearchGate.

- Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. (2002, November 15). PNAS.

- mGluR5 as a Potential Orchestrator of Astrocyte Interactions in Neurological Disorders. (2025, September 9). Hindawi.

- Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. (2012, November 27). Frontiers.

- Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. (2012, November 27). PMC.

- What are mGluR5 agonists and how do they work?. (2024, June 25). Patsnap Synapse.

- Role of mGlu5 in Persistent Forms of Hippocampal Synaptic Plasticity and the Encoding of Spatial Experience. (2022, October 24). MDPI.

- Pharmacological Profiles of the Metabotropic Glutamate Receptor Ligands. (n.d.). PubMed.

- Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. (n.d.). PMC.

- Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels. (n.d.). PMC.

- Selective Antagonists at Group I Metabotropic Glutamate Receptors: Synthesis and Molecular Pharmacology of 4-Aryl-3-isoxazolol Amino Acids. (n.d.). American Chemical Society.

- Pharmacological Characterization and Identification of Amino Acids Involved in the Positive Modulation of Metabotropic Glutamate Receptor Subtype 2. (2003, October 15). DOI.

- Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update. (2022, January 13). MDPI.